molecular formula C21H20FN3O3 B3397838 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021224-35-0

4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

Cat. No. B3397838
CAS RN: 1021224-35-0
M. Wt: 381.4 g/mol
InChI Key: AIVFAGXWOJFFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK962040 and belongs to the class of pyridazines.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide involves its interaction with the P2X7 receptor. This compound selectively blocks the P2X7 receptor and inhibits its activation by extracellular ATP. The P2X7 receptor is known to be involved in several cellular processes such as inflammation, apoptosis, and immune response. By blocking the P2X7 receptor, this compound can modulate these processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
Several studies have shown that 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has significant biochemical and physiological effects. In animal models of neuropathic pain, this compound has been shown to effectively reduce pain and improve motor function. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide in lab experiments is its selectivity for the P2X7 receptor. This compound can be used to study the role of the P2X7 receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide. One area of research is the development of more potent and selective P2X7 receptor antagonists for the treatment of various diseases. Another area of research is the study of the role of the P2X7 receptor in cancer and the potential use of P2X7 receptor antagonists as anti-cancer agents. Furthermore, the use of this compound as a tool for studying the role of the P2X7 receptor in various physiological and pathological conditions is an area of interest for future research.

Scientific Research Applications

4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a therapeutic agent for the treatment of neuropathic pain. Several studies have shown that this compound has analgesic properties and can effectively reduce pain in animal models of neuropathic pain.
Another area of research is the use of 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide as a tool for studying the role of the P2X7 receptor in various physiological and pathological conditions. The P2X7 receptor is a ligand-gated ion channel that is involved in several cellular processes such as inflammation, apoptosis, and immune response. This compound has been shown to selectively block the P2X7 receptor and can be used to study its role in various diseases.

properties

IUPAC Name

4-fluoro-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-2-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVFAGXWOJFFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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